molecular formula C22H21N3O2 B2404486 N,N-diphenyl-3-(pyridin-2-yloxy)pyrrolidine-1-carboxamide CAS No. 1904236-62-9

N,N-diphenyl-3-(pyridin-2-yloxy)pyrrolidine-1-carboxamide

Cat. No.: B2404486
CAS No.: 1904236-62-9
M. Wt: 359.429
InChI Key: PPGUHXKECPLRMZ-UHFFFAOYSA-N
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Description

N,N-diphenyl-3-(pyridin-2-yloxy)pyrrolidine-1-carboxamide is a complex organic compound that features a pyrrolidine ring substituted with diphenyl and pyridin-2-yloxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diphenyl-3-(pyridin-2-yloxy)pyrrolidine-1-carboxamide typically involves the construction of the pyrrolidine ring followed by the introduction of the diphenyl and pyridin-2-yloxy groups. One common method involves the reaction of a pyrrolidine derivative with diphenylamine and pyridin-2-ol under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N,N-diphenyl-3-(pyridin-2-yloxy)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF or THF.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N,N-diphenyl-3-(pyridin-2-yloxy)pyrrolidine-1-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • **N-

Properties

IUPAC Name

N,N-diphenyl-3-pyridin-2-yloxypyrrolidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O2/c26-22(24-16-14-20(17-24)27-21-13-7-8-15-23-21)25(18-9-3-1-4-10-18)19-11-5-2-6-12-19/h1-13,15,20H,14,16-17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPGUHXKECPLRMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=CC=CC=N2)C(=O)N(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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